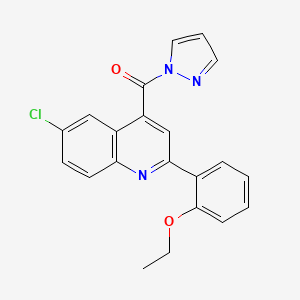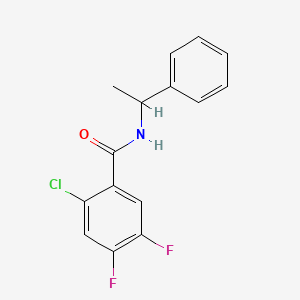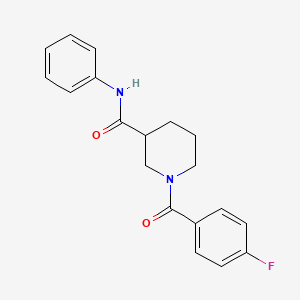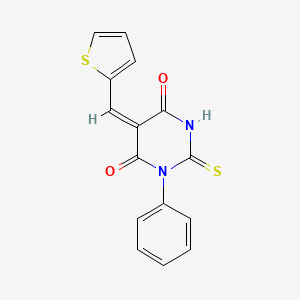![molecular formula C14H21NO2 B4793265 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4793265.png)
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine
Vue d'ensemble
Description
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine, also known as MPJP, is a chemical compound that belongs to the family of pyrrolidines. It is a potential drug candidate that has gained significant attention in recent years due to its potential applications in scientific research. MPJP is a synthetic compound that is not found in nature and is produced through a specific synthesis method.
Mécanisme D'action
The mechanism of action of 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. This compound binds to the sigma-1 receptor and modulates its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to modulate calcium signaling, leading to an increase in intracellular calcium levels. This compound has also been found to regulate the activity of various ion channels and transporters, leading to changes in cellular excitability and neurotransmitter release. This compound has been shown to have neuroprotective effects and can protect against various neurotoxic insults.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities and is readily available. This compound has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's role in various diseases. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on other molecular targets are not well characterized.
Orientations Futures
There are several future directions for research on 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine. One direction is to further investigate its mechanism of action and its effects on other molecular targets. Another direction is to study its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. This compound can also be used as a tool to study the sigma-1 receptor and its role in various physiological and pathological processes. Overall, this compound has significant potential as a drug candidate and a tool for scientific research.
Applications De Recherche Scientifique
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has been found to have potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a molecular target that is involved in various physiological and pathological processes. This compound can be used as a tool to study the sigma-1 receptor and its role in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-4-7-14(12-13)17-11-5-10-15-8-2-3-9-15/h4,6-7,12H,2-3,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOCWLNKSKDYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4793185.png)
![1-[(4-bromo-5-methyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4793189.png)
![N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4793197.png)

![diisopropyl 5-[({[2-(methoxycarbonyl)phenyl]amino}carbonyl)amino]isophthalate](/img/structure/B4793214.png)



![3-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4793247.png)
![methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4793259.png)
![N-{2-[methyl(phenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B4793270.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4793274.png)


